1-Methoxybut-3-en-2-amine
Overview
Description
1-Methoxybut-3-en-2-amine is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and an amine group (-NH2) attached to a butenyl chain. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Methoxybut-3-en-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-buten-2-one with methanol in the presence of an acid catalyst to form 1-methoxybut-3-en-2-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxybut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxybut-3-en-2-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Methoxybut-3-en-2-amine involves its interaction with specific molecular targets. The methoxy and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
1-Methoxybut-3-en-2-amine can be compared with similar compounds such as:
1-Methoxybut-2-en-1-amine: Differing in the position of the double bond and amine group.
1-Methoxybutane-2-amine: Lacking the double bond, leading to different reactivity.
1-Methoxybut-3-en-1-amine: Variation in the position of the methoxy and amine groups. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.
Properties
IUPAC Name |
1-methoxybut-3-en-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(6)4-7-2/h3,5H,1,4,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBIZBWJJKFVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391253-55-6 | |
Record name | 1-methoxybut-3-en-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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